molecular formula C11H15F2NO B2570678 cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone CAS No. 2034460-33-6

cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Cat. No. B2570678
M. Wt: 215.244
InChI Key: PLHMCCNODOCHOR-UHFFFAOYSA-N
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Description

“Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . The compound also includes a 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H) group .


Molecular Structure Analysis

The cyclopropyl group in the compound is derived from cyclopropane and is typically produced in a cyclopropanation reaction . Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained .

Scientific Research Applications

Mechanism-Based Inhibition

Cyclopropyl-derived compounds have been studied for their role as mechanism-based inhibitors, particularly in the context of enzyme activity. For instance, cyclopropanol-inactivated methanol dehydrogenase (MDH) extraction led to the discovery of compounds that suggest a mechanism consisting of concerted proton abstraction and rearrangement, highlighting the cyclopropane derivatives' role as specific inhibitors for quinoprotein alcohol dehydrogenases (Frank et al., 1989).

Novel Synthetic Routes

Research has demonstrated the synthesis of novel tricyclic pyrrolizidinone carboxylic acids, mimicking carbapenems and carbapenams using an intramolecular cyclopropanation. This synthesis route underscores the potential of cyclopropyl compounds in developing antibacterial agents, although the specific compounds in this case showed no activity against a panel of bacterial strains (Hanessian et al., 2002).

Anti-mycobacterial Agents

An efficient, high-yield synthesis of phenyl cyclopropyl methanones showcased their potential as anti-mycobacterial agents. This synthesis involved the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone, leading to compounds with significant activity against M. tuberculosis H37Rv and even multidrug-resistant strains, highlighting the cyclopropyl group's importance in medicinal chemistry (Dwivedi et al., 2005).

Exploration of Chemical Reactions

The study of cyclopropyl methanols and their reaction with sulfonamides under gold- and silver-catalyzed conditions revealed an efficient route to pyrrolidines. This process involves tandem amination/ring expansion, showcasing the cyclopropyl group's versatility in facilitating novel organic transformations (Rao & Chan, 2008).

properties

IUPAC Name

cyclopropyl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c12-11(13)4-3-8-5-14(6-9(8)11)10(15)7-1-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHMCCNODOCHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3CCC(C3C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

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